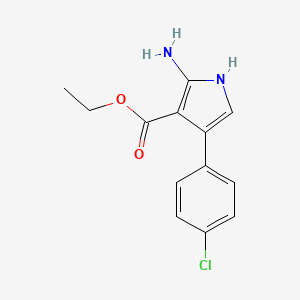

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

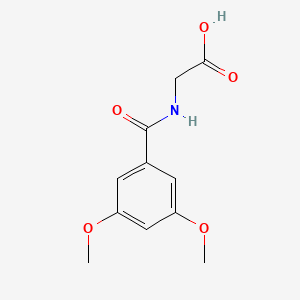

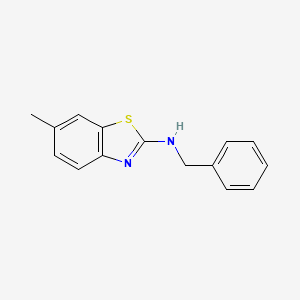

Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrole carboxylates. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, substituted with various functional groups including carboxylate esters and halogens such as chlorine.

Synthesis Analysis

The synthesis of related pyrrole carboxylate derivatives often involves cyclocondensation reactions or multi-component reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to achieve high regioselectivity and yields . Similarly, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with hydrazines to yield pyrazole derivatives . These methods highlight the versatility of pyrrole carboxylates in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole carboxylates can be elucidated using various spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as crystallographic data . For example, the structure of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was supported by crystallographic data, indicating the presence of intermolecular hydrogen bonding in the solid state .

Chemical Reactions Analysis

Pyrrole carboxylates can undergo various chemical reactions, including condensation with hydrazines and reactions with nucleophilic reagents to form a variety of heterocyclic compounds . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the pyrrole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole carboxylates can be predicted using quantum chemical calculations, such as density functional theory (DFT). These calculations can provide insights into thermodynamic parameters, vibrational analyses, and molecular interactions . For instance, the binding energy of dimers formed by ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was calculated to be significant, indicating strong intermolecular interactions . Additionally, the local reactivity descriptors such as Fukui functions and electrophilicity indices can help identify reactive sites within the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

- Chemical Synthesis and Derivatives : Ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate, a derivative of the compound , is used in the synthesis of novel heterocyclic systems. Various derivatives of this compound have been prepared, highlighting its versatility in chemical synthesis (Bakhite et al., 1995).

Crystal Structure Analysis

- X-Ray Structural Analysis : The polymorphs of a closely related compound, Ethyl 2-(2-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate, have been analyzed using single crystal X-ray structure analysis. This analysis shows that the molecular geometries remain the same in different polymorphs, demonstrating its structural stability (Ramazani et al., 2019).

Antimicrobial and Anticancer Properties

- Potential Antimicrobial and Anticancer Agent : Novel compounds synthesized from Ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, similar to the compound of interest, have shown promising results in in vitro antimicrobial and anticancer activity, surpassing the performance of reference drugs like doxorubicin in some cases (Hafez et al., 2016).

Advanced Material Applications

- Dyeing Polyester Fibres : Derivatives like Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been used in synthesizing monoazo disperse dyes for dyeing polyester fibers. These dyes exhibit good fastness properties and are suitable for industrial applications in textile dyeing (Iyun et al., 2015).

Wirkmechanismus

Target of Action

Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Similar compounds with a 2-aminothiazole core have shown significant inhibition in vitro and in cells, reducing cell growth in the low nanomolar range .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess a broad range of activities .

Result of Action

The synthesized compounds related to ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate have been screened for their in vitro preliminary antimicrobial activity against various bacteria and fungi . They showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans .

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-10(7-16-12(11)15)8-3-5-9(14)6-4-8/h3-7,16H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNSZJDUQCPCEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)

![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)